molecular formula C14H14N2O4 B2467786 3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid CAS No. 1356809-10-3

3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid

Cat. No.: B2467786
CAS No.: 1356809-10-3
M. Wt: 274.276
InChI Key: FKCMISFDTNWLLI-UHFFFAOYSA-N
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Description

3-[4-[(Z)-2-Cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid is a synthetic organic compound of high interest in medicinal chemistry and biological research. This molecule features a propanoic acid backbone linked via an ether bond to a phenylene ring, which is further functionalized with a Z-configured acrylonitrile derivative bearing a methylcarbamoyl group. This unique structure suggests potential as a key intermediate or scaffold in the development of novel bioactive molecules. Researchers can utilize this compound to explore its application in areas such as [e.g., enzyme inhibition, receptor antagonism/agonism, or herbicide development]. Its mechanism of action is anticipated to involve [e.g., specific molecular interaction or inhibition pathway], making it a valuable tool for probing biological processes. The compound is provided as a high-purity material to ensure reproducible results in advanced laboratory settings. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-16-14(19)11(9-15)8-10-2-4-12(5-3-10)20-7-6-13(17)18/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCMISFDTNWLLI-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(C=C1)OCCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\C1=CC=C(C=C1)OCCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid (CAS Number: 1607972-33-7) is a complex organic compound belonging to the class of carboxylic acids, characterized by its unique molecular structure. This compound has garnered interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities.

Molecular Structure

The molecular formula of the compound is C19H16N2O4C_{19}H_{16}N_{2}O_{4}, with a molecular weight of 336.3 g/mol. The structure includes a cyano group, a phenoxy group, and a propanoic acid moiety, which may facilitate interactions with biological targets.

The biological activity of 3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid is thought to involve its interaction with specific enzymes or receptors within cells. Preliminary studies suggest that it may inhibit certain pathways involved in cell proliferation and metabolic disorders, potentially making it a candidate for cancer research and treatment .

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid exhibit antimicrobial properties. For instance, some synthesized derivatives demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Studies have explored the anticancer potential of this compound through its ability to inhibit specific enzymes involved in tumor growth. The inhibition of these enzymes can lead to reduced proliferation of cancer cells, highlighting the need for further research in this area .

Case Study: Enzyme Inhibition

A notable study investigated the binding affinity of 3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid to enzyme targets. Using X-ray fluorescence spectrometry, researchers were able to detect binding events between the compound and various receptors, providing insights into its mechanism of action and therapeutic index .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in studies involving this compound and its derivatives:

Activity Observation Reference
AntimicrobialSignificant activity against bacterial strains
AnticancerInhibition of enzymes related to tumor growth
Growth PromotionEnhanced seed yield and oil content in rapeseed

The synthesis of 3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid involves multi-step organic synthesis techniques. Key methods include:

  • Formation of Intermediates : Reaction conditions must be optimized for yield and purity.
  • Analytical Techniques : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor synthesis progress.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Use/Activity
3-[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]propanoic acid (Target) Phenoxy-propanoic acid Cyano, methylamino-oxo, Z-propenyl ~275 Hypothetical herbicide/enzyme inhibitor
3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid Pyrazole-propanoic acid Cyano, ethoxy-oxo, dimethoxyphenyl 399.14 Unspecified (structural analog)
Furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) Oxazolidine Dichloroacetyl, furanyl 252.11 Herbicide safener
Chloramben (3-amino-2,5-dichlorobenzoic acid) Benzoic acid Amino, dichloro 206.03 Herbicide

Key Observations:

Chloramben lacks a cyano group but shares a carboxylic acid moiety, highlighting divergent modes of action (e.g., auxin mimicry vs. enzyme inhibition) .

Stereochemical Considerations :

  • The Z-configuration in the target compound and the pyrazole analog may enhance binding specificity compared to E-isomers, as seen in other agrochemicals.

Molecular Weight and Bioavailability :

  • The target’s lower molecular weight (~275 g/mol) versus the pyrazole analog (399.14 g/mol) suggests improved membrane permeability but reduced target affinity due to fewer substituents.

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